Isothiazol-4-ylmethanol
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Overview
Description
Isothiazol-4-ylmethanol is an organic compound with the molecular formula C4H5NOS. It is a derivative of isothiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Isothiazol-4-ylmethanol, like other isothiazolone derivatives, primarily targets microbial cells . The compound’s primary targets are the metabolic pathways involving dehydrogenase enzymes . These enzymes play a crucial role in the growth and metabolism of microbes .
Mode of Action
This compound utilizes a two-step mechanism of action . The first step involves rapid inhibition of growth and metabolism within minutes . This is achieved by disrupting the metabolic pathways involving dehydrogenase enzymes . The second step involves irreversible cell damage, resulting in loss of viability within hours . This unique mechanism results in a broad spectrum of activity, low use levels, and difficulty in attaining resistance .
Biochemical Pathways
The biochemical pathways affected by this compound involve dehydrogenase enzymes . Dehydrogenase enzymes are crucial for various metabolic processes, including growth, respiration (oxygen consumption), and energy generation (ATP synthesis) . Disruption of these pathways leads to rapid inhibition of these critical physiological functions in microbes .
Result of Action
The result of this compound’s action is the rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage . This leads to the loss of viability of the microbes . Cell death results from the destruction of protein thiols and production of free radicals .
Biochemical Analysis
Biochemical Properties
Isothiazol-4-ylmethanol, like other isothiazoles, exhibits diverse biological properties It is known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
Isothiazoles are known to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazoles form mixed disulfides upon treatment with such species .
Metabolic Pathways
Isothiazoles are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isothiazol-4-ylmethanol can be synthesized through several methods. One common approach involves the base-promoted demethoxylative cycloaddition of alkynyl oxime ethers using sulfur sources like sodium sulfide. Another method includes the Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, forming isothiazoles via an α-thiavinyl Rh-carbenoid intermediate .
Industrial Production Methods: Industrial production of this compound typically involves the ring-closure of 3-mercaptopropanamides, which are derived from acrylic acid. This process can be achieved through chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .
Chemical Reactions Analysis
Types of Reactions: Isothiazol-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isothiazoles .
Scientific Research Applications
Isothiazol-4-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in metal complex formation.
Comparison with Similar Compounds
Isothiazolinone: A related compound with similar antimicrobial properties, used widely as a preservative.
Thiazole: Another five-membered heterocyclic compound, but with different reactivity due to the absence of the sulfur-nitrogen bond.
Benzisothiazolinone: Known for its use as a biocide and preservative in various industrial applications.
Uniqueness: Isothiazol-4-ylmethanol stands out due to its specific reactivity patterns and the ability to form stable complexes with metals, which is not as pronounced in other similar compounds. Its unique structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
1,2-thiazol-4-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c6-2-4-1-5-7-3-4/h1,3,6H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRPVAZRSIBVJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621460 |
Source
|
Record name | (1,2-Thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170283-02-0 |
Source
|
Record name | (1,2-Thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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